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Compound of Interest

Compound Name: 4-(2-Propynyloxy)aniline

Cat. No.: B1590583

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline (CAS 26557-78-8): Properties,
Synthesis, and Applications in Advanced Chemical Synthesis

Introduction

4-(2-Propynyloxy)aniline, also known as 4-(propargyloxy)aniline, is a bifunctional organic
compound that has emerged as a highly versatile building block for researchers, particularly in
the fields of medicinal chemistry, polymer science, and materials development. Its structure
uniquely combines an aniline core—a prevalent pharmacophore and a reactive nucleophile—
with a terminal alkyne provided by a propargyl ether group. This dual functionality makes it an
invaluable intermediate, especially for its ability to readily participate in the Copper(l)-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC), the most prominent example of "click chemistry".[1]

This guide serves as a technical resource for scientists and drug development professionals,
offering a comprehensive overview of the core properties, synthesis, reactivity, and applications
of 4-(2-propynyloxy)aniline. The content moves beyond simple data recitation to explain the
causality behind experimental choices, providing a framework for its effective use in the
laboratory.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4-(2-propynyloxy)aniline are summarized below. It typically
presents as a solid ranging in color from white to yellow or brown, and it is noted to be sensitive
to both heat and air, necessitating proper storage conditions.[2][3]
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Property Value Reference(s)

CAS Number 26557-78-8 [1103114]
4-(Propargyloxy)aniline, 4-

Synonyms (Propargyloxy) [5]

Aminophenyl propargyl ether

Molecular Formula CoHaNO [1][4]

Molecular Weight 147.18 g/mol [11[3114]
White to yellow/brown

Appearance ) ) [1114]
crystalline powder or solid

Melting Point 52 -56 °C [1114]

Boiling Point 95 °C @ 10 mmHg [1][4]

Purity Typically =98% (GC) [3][4]

Storage Conditions

2 - 8 °C, Inert atmosphere,

Keep in dark place

[4]

Predicted Spectroscopic Features

While publicly available, fully assigned experimental spectra are scarce, the structure of 4-(2-
propynyloxy)aniline allows for a confident prediction of its key spectroscopic features. These
predictions should be used as a guide and confirmed with experimental data for any
synthesized or procured sample.

e 'H NMR (Proton NMR): In a solvent like CDCls, the spectrum is expected to show:

o Aromatic Protons: A characteristic AA'BB' splitting pattern for the 1,4-disubstituted
benzene ring, likely appearing as two distinct doublets between & 6.6-6.9 ppm.

o Amine Protons (-NHz): A broad singlet, typically around & 3.5-4.0 ppm. The chemical shift
can vary with concentration and solvent.

o Methylene Protons (-O-CHz-): A doublet around & 4.6 ppm, coupled to the acetylenic
proton (*J coupling, "long-range").
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o Acetylenic Proton (-C=C-H): A triplet around & 2.5 ppm, coupled to the methylene protons.

e 13C NMR (Carbon NMR): The spectrum should display signals corresponding to all nine
carbon atoms:

o Aromatic Carbons: Four distinct signals in the aromatic region (6 115-152 ppm). Two will
be quaternary (C-N and C-O) and two will be CH carbons.

o Acetylenic Carbons: Two signals, one for the terminal CH (& ~75 ppm) and one for the
internal quaternary carbon (& ~78 ppm).

o Methylene Carbon (-O-CH:z-): A single signal around & 56 ppm.
» IR (Infrared) Spectroscopy: Key vibrational bands should include:

o N-H Stretch: A pair of medium-to-strong bands in the 3350-3450 cm~1 region,
characteristic of a primary amine.

o C=C-H Stretch: A sharp, strong band around 3300 cm™1, indicating the terminal alkyne
proton.

o C=C Stretch: Aweak but sharp band in the 2100-2150 cm~* region.
o C-O Ether Stretch: A strong band in the 1220-1250 cm~1 region for the aryl ether linkage.

Protocol 1: Standard Procedure for Analytical Sample
Preparation

This protocol outlines the general steps for preparing a sample of 4-(2-propynyloxy)aniline for
routine analysis.

e For NMR Spectroscopy:
o Accurately weigh 5-10 mg of the solid compound.

o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a clean,
dry NMR tube.
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o If solubility is an issue, gentle warming or sonication may be applied. Ensure the sample is
fully dissolved before analysis.

o For quantitative NMR (gNMR), an internal standard of known purity and weight must be
added.

e For IR Spectroscopy:

o Solid (ATR): Place a small amount of the solid directly onto the crystal of an Attenuated
Total Reflectance (ATR) accessory and acquire the spectrum. This is the most common
and straightforward method.

o Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide
(KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a
hydraulic press.

e For Mass Spectrometry (MS):

o Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g.,
methanol, acetonitrile).

o Further dilute this stock solution to a final concentration of ~1-10 pg/mL for direct infusion
analysis via techniques like Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI).

Synthesis and Purification

The most direct and widely adopted method for synthesizing 4-(2-propynyloxy)aniline is the
Williamson ether synthesis. This classic Sn2 reaction involves the nucleophilic attack of the
phenoxide, generated from 4-aminophenol, on an electrophilic propargy! halide.[6][7]

Reaction Rationale

The choice of reagents is critical for maximizing yield and minimizing side reactions.

» Starting Materials: 4-Aminophenol serves as the phenolic precursor, and propargyl bromide
is a common and effective electrophile.[2]
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o Base: A mild inorganic base such as potassium carbonate (K2CO3) is preferred over strong
bases like sodium hydride (NaH).[2] This is because K2COs is sufficiently basic to
deprotonate the more acidic phenolic hydroxyl group without significantly deprotonating or
promoting side reactions with the less acidic aniline nitrogen.

e Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it
effectively solvates the cation of the base while not interfering with the nucleophilicity of the
phenoxide, thereby facilitating the Sn2 mechanism.[2][8]

4-Aminophenol Propargyl Bromide [ K2COs (Base) ] Acetone (Solvent)

Williamson Ether Synthesis
(Sn2 Mechanism)

4-(2-Propynyloxy)aniline

4-(2-Propynyloxy)aniline . . ) Cu(l) Catalyst
(Terminal Alkyne) Organic Azide (R-Ns) (e.g., Cul, or CuSOas/Na-Ascorbate)

[3+2] Cycloaddition ikttt :

1,4-Disubstituted
1,2,3-Triazole
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(Nucleophile, Pharmacophore) (C|ICk Chemistry Handle)
Kinase Inhibitors Smart Polymers
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Bioconjugates Functional Coatings

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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26557-78-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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